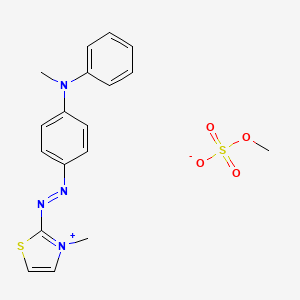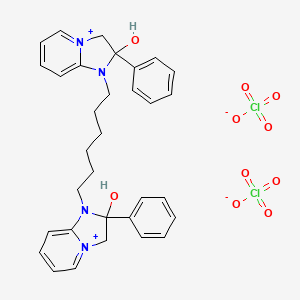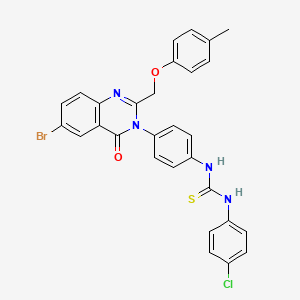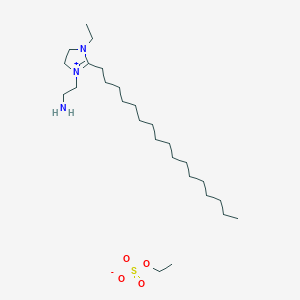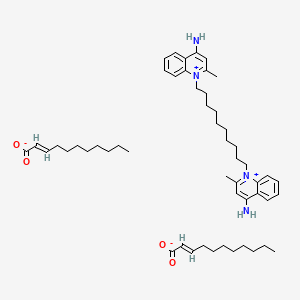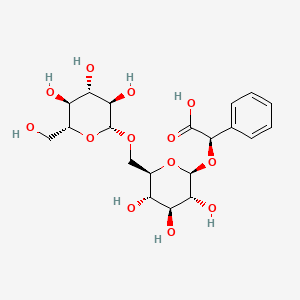
Amygdalinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amygdalin can be synthesized through the hydrolysis of amygdalin-containing plant materials. The process involves the extraction of amygdalin from the seeds of fruits like apricots and bitter almonds using solvents such as ethanol or water . The extracted amygdalin is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of amygdalin typically involves large-scale extraction from plant sources. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified to obtain high-purity amygdalin . This method ensures a consistent and reliable supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Amygdalin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The most notable reaction is its hydrolysis by the enzyme beta-glucosidase, which releases hydrogen cyanide, benzaldehyde, and glucose .
Common Reagents and Conditions
Hydrolysis: Beta-glucosidase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hydrogen cyanide, benzaldehyde, and glucose.
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced forms of amygdalin and its derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other cyanogenic glycosides and related compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: Utilized in the production of natural flavoring agents and as a source of benzaldehyde.
Mécanisme D'action
Amygdalin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition and apoptosis . This mechanism is the basis for its proposed anticancer activity, although it also poses significant toxicity risks .
Comparaison Avec Des Composés Similaires
Amygdalin is often compared to other cyanogenic glycosides, such as:
Prunasin: Found in the seeds of certain fruits and has similar hydrolysis products.
Sambunigrin: Present in elderberry plants and releases hydrogen cyanide upon hydrolysis.
Amygdalin is unique due to its high concentration in certain fruit seeds and its historical use in alternative medicine .
Propriétés
Numéro CAS |
66427-92-7 |
|---|---|
Formule moléculaire |
C20H28O13 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H28O13/c21-6-9-11(22)13(24)15(26)19(31-9)30-7-10-12(23)14(25)16(27)20(32-10)33-17(18(28)29)8-4-2-1-3-5-8/h1-5,9-17,19-27H,6-7H2,(H,28,29)/t9-,10-,11-,12-,13+,14+,15-,16-,17-,19-,20+/m1/s1 |
Clé InChI |
IHWHGPUDYPIVLL-BFMJJVGDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




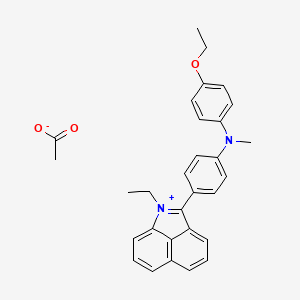
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)


